molecular formula C6H6Br2S B13624702 2-Bromo-5-(2-bromoethyl)thiophene

2-Bromo-5-(2-bromoethyl)thiophene

Cat. No.: B13624702
M. Wt: 269.99 g/mol
InChI Key: RWYRZOFTXMJDNT-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-bromoethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms attached to the thiophene ring and an ethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-bromoethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-ethylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-bromoethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(2-bromoethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-bromoethyl)thiophene involves its interaction with various molecular targets. The bromine atoms and the thiophene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of new bonds and structures. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2-bromoethyl)thiophene is unique due to the presence of two bromine atoms and an ethyl group, which allows for more diverse chemical reactions and applications. Its structure provides specific electronic and steric properties that can be exploited in various chemical and industrial processes .

Properties

Molecular Formula

C6H6Br2S

Molecular Weight

269.99 g/mol

IUPAC Name

2-bromo-5-(2-bromoethyl)thiophene

InChI

InChI=1S/C6H6Br2S/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2

InChI Key

RWYRZOFTXMJDNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCBr

Origin of Product

United States

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